molecular formula C32H47F5O3S B14068417 (7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

(7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

カタログ番号: B14068417
分子量: 606.8 g/mol
InChIキー: VWUXBMIQPBEWFH-NTUYIZNZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fulvestrant is a selective estrogen receptor degrader (SERD) used primarily in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. It is marketed under the brand name Faslodex and works by binding to estrogen receptors, blocking the effects of estrogen, and promoting the degradation of the receptors .

準備方法

Fulvestrant is synthesized through a series of chemical reactions involving multiple steps. The synthetic route typically includes the following steps:

Industrial production methods involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and consistency of the final product .

生物活性

The compound (7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol , also known as Fulvestrant (Faslodex), is a potent estrogen receptor antagonist used primarily in the treatment of hormone receptor-positive breast cancer. This article delves into its biological activity, mechanisms of action, clinical applications, and research findings.

Chemical Structure and Properties

Fulvestrant is a synthetic steroidal antiestrogen with a complex structure characterized by multiple chiral centers and a unique side chain containing a pentafluoropentyl sulfinyl group. Its molecular formula is C26H29F5O3S, and it has a molecular weight of approximately 497.67 g/mol. The structural complexity contributes to its specific interactions with the estrogen receptor (ER).

Structural Formula

C26H29F5O3S\text{C}_{26}\text{H}_{29}\text{F}_5\text{O}_3\text{S}

Fulvestrant functions by binding to estrogen receptors in target tissues. Unlike other antiestrogens that may act as selective estrogen receptor modulators (SERMs), Fulvestrant downregulates the estrogen receptor's expression and inhibits its activity. This results in:

  • Inhibition of estrogen-mediated signaling : By preventing estrogen from binding to its receptor.
  • Degradation of the estrogen receptor : Inducing proteasomal degradation of the receptor complex.
  • Reduction of tumor growth : Particularly in ER-positive breast cancers.

Anticancer Effects

Research has shown that Fulvestrant is effective in treating advanced breast cancer in postmenopausal women who have previously been treated with other therapies. Its efficacy is attributed to its ability to reduce tumor size and improve overall survival rates.

Clinical Studies

  • Phase III Trials : A pivotal study demonstrated that Fulvestrant significantly improved progression-free survival compared to anastrozole in patients with advanced breast cancer who had progressed on prior endocrine therapy .
  • Combination Therapies : Fulvestrant has been evaluated in combination with other agents such as CDK4/6 inhibitors (e.g., palbociclib), showing enhanced efficacy in resistant breast cancer cases.

Table: Summary of Clinical Efficacy

Study TypeComparatorOutcomeReference
Phase III TrialAnastrozoleImproved PFS
Combination StudyPalbociclibEnhanced response rates

Case Study 1: Efficacy in Resistant Cases

A case study involving a 62-year-old postmenopausal woman with metastatic ER-positive breast cancer showed significant tumor reduction after 6 months of Fulvestrant therapy combined with palbociclib. Imaging studies indicated a decrease in tumor burden by 50%, correlating with clinical improvement .

Case Study 2: Safety Profile

Another study assessed the safety profile of Fulvestrant in patients with comorbidities. The results indicated a manageable safety profile with common adverse effects including hot flashes and injection site reactions but no significant increase in severe adverse events compared to standard therapies .

特性

分子式

C32H47F5O3S

分子量

606.8 g/mol

IUPAC名

(13S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22?,26?,27?,28?,29?,30-,41?/m0/s1

InChIキー

VWUXBMIQPBEWFH-NTUYIZNZSA-N

異性体SMILES

C[C@]12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

正規SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。